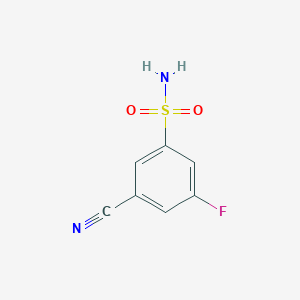

3-氰基-5-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

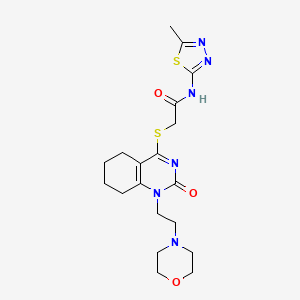

3-Cyano-5-fluorobenzenesulfonamide is a derivative of benzenesulfonamide, a compound known for its various applications in medicinal chemistry. While the provided papers do not directly discuss 3-Cyano-5-fluorobenzenesulfonamide, they do provide insights into the chemical behavior and synthesis of closely related compounds, which can be extrapolated to understand the properties and potential applications of 3-Cyano-5-fluorobenzenesulfonamide.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through click chemistry approaches, as demonstrated in the synthesis of a series of novel benzene- and tetrafluorobenzenesulfonamides . This method involves starting from azido-substituted sulfonamides and alkynes, incorporating various moieties such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl groups. This approach could potentially be applied to synthesize 3-Cyano-5-fluorobenzenesulfonamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their inhibitory power against different isoforms of carbonic anhydrase. The X-ray crystal structure of sulfonamides in adduct with hCA II has provided insights into the factors that govern inhibitory activity . Although the exact structure of 3-Cyano-5-fluorobenzenesulfonamide is not discussed, the principles derived from these studies can be applied to predict its binding affinity and inhibitory potential.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including cleavage to the parent amine under the action of thiol and base . They can also be further elaborated by alkylation and arylation, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . These reactions are relevant to the chemical manipulation of 3-Cyano-5-fluorobenzenesulfonamide for the development of pharmaceuticals or other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their substituents. For example, the isostructural crystals of various disubstituted N-phenylbenzenesulfonamides show that the geometry of the crystal-packing mode can adapt to different molecular shapes . This adaptability suggests that the physical properties of 3-Cyano-5-fluorobenzenesulfonamide, such as solubility and crystallinity, could also be influenced by its cyano and fluoro substituents.

科学研究应用

环氧合酶抑制

- 3-氰基-5-氟苯磺酰胺衍生物因其抑制环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的能力而受到研究。这项研究对于开发类风湿性关节炎、骨关节炎和急性疼痛等疾病的治疗方案具有重要意义。在这些化合物中引入氟原子已被证明可以保持 COX-2 效力并提高 COX1/COX-2 选择性 (Hashimoto 等人,2002)。

对映选择性氟化

- 该化合物已用于 2-氧吲哚的对映选择性氟化,由手性钯配合物催化。这一过程在 3-氟-2-氧吲哚的合成中很重要,后者在药物研究中很有价值 (Wang 等人,2014)。

碳酸酐酶相互作用

- 研究探索了 3-氰基-5-氟苯磺酰胺及其衍生物与碳酸酐酶的结合。这些研究提供了分子相互作用和结合化学计量的见解,这对于理解潜在药物的作用机制至关重要 (Dugad & Gerig,1988)。

氟化合物的合成

- 该化合物在合成各种氟化分子中发挥作用,这些分子在开发新药和造影剂方面具有重要意义。例如,它的衍生物已被用于合成氟-18 标记的类似物,作为糖尿病研究中 β 细胞造影剂的潜在用途 (Shiue 等人,2001)。

新合成途径的开发

- 研究还集中在使用 3-氰基-5-氟苯磺酰胺衍生物开发新的合成途径。这些研究对于扩展可供化学家使用的合成方法库至关重要,尤其是在制药领域 (Samarakoon 等人,2010)。

属性

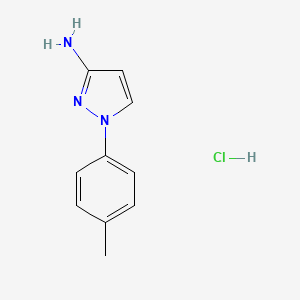

IUPAC Name |

3-cyano-5-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSZDXZYIKCOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261644-44-3 |

Source

|

| Record name | 3-cyano-5-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)

![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)